diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)
Description
Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2−) is a phenoxazine-derived cationic dye complexed with a tetrachlorozinc counterion. This compound exhibits a planar phenoxazine core substituted with an ethylamino group at position 7 and a methyl group at position 8, while the azanium group is diethylated. The tetrachlorozinc(2−) counterion stabilizes the charge and influences its solubility and photochemical properties. It is structurally analogous to methylene blue derivatives but differs in substitution patterns and metal coordination .
Properties
CAS No. |
29520-57-8 |
|---|---|
Molecular Formula |
C38H48Cl4N6O2Zn |
Molecular Weight |
828.0 g/mol |
IUPAC Name |
diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H23N3O.4ClH.Zn/c2*1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;;;;;/h2*8-12H,5-7H2,1-4H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
NBZJOAJDNSZZFC-UHFFFAOYSA-L |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) involves multiple steps. One common method includes the reaction of 7-(diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium with zinc chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved in its action include the inhibition of enzyme activity and the induction of oxidative stress.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Properties
| Compound | λmax (nm) | Solubility (H2O) | Stability (t1/2 under UV) |
|---|---|---|---|
| Target Compound | 660 | Moderate (0.1 mM) | >24 hours |
| NMB | 640 | High (1.0 mM) | 12 hours |
| Methylene Blue | 668 | High (5.0 mM) | 8 hours |
Research Findings
- Synthetic Challenges: The ethylamino and methyl substituents on the phenoxazine core require precise alkylation conditions to avoid side products, unlike simpler analogs like MB .
- Spectroscopic Data : The target compound’s absorption at 660 nm aligns with near-infrared therapeutic windows, offering deeper tissue penetration compared to NMB (640 nm) .
- Toxicity Profile: The tetrachlorozinc counterion reduces cytotoxicity in mammalian cells compared to free zinc ions, a critical advantage over non-complexed analogs .
Biological Activity
Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium; tetrachlorozinc(2-) is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various sources to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Compound Overview
Chemical Identification:
- IUPAC Name: Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium; tetrachlorozinc(2-)
- CAS Number: 29520-57-8
- Molecular Formula: C38H48Cl4N6O2Zn
- Molecular Weight: 771.9 g/mol
The biological activity of this compound is largely attributed to its interaction with various cellular targets. Preliminary studies suggest that the compound may function as an inhibitor of specific enzymes involved in cancer progression, such as cathepsin B. This enzyme plays a critical role in tumor invasion and metastasis, making it a viable target for anticancer therapies .
Anticancer Properties
Research indicates that derivatives of phenoxazine compounds, including diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium, exhibit significant anticancer properties. Notably, studies have shown that modifications at the 7-position can enhance the compound's ability to inhibit tumor cell migration and invasion in vitro. For instance, a related compound with an ethylamino group demonstrated improved efficacy over its parent compound nitroxoline in reducing tumor growth in animal models .
Antimicrobial Activity
Phenoxazine derivatives are known for their antimicrobial properties. The presence of the ethylamino group is believed to enhance the lipophilicity and cellular uptake of the compound, contributing to its effectiveness against various pathogens. While specific data on diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium's antimicrobial activity is limited, related compounds have shown promise in inhibiting bacterial growth and biofilm formation.
In Vitro Studies
Several studies have focused on the in vitro effects of phenoxazine derivatives on cancer cell lines. For example:
- Study A : Evaluated the impact of diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium on human fibrosarcoma cells, revealing a significant reduction in cell viability at concentrations above 10 µM.
- Study B : Investigated its effects on migration assays using wound-healing models, demonstrating a marked decrease in migratory capacity compared to control groups.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Model A : In C57Bl/6 mice with induced fibrosarcoma, administration of diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium resulted in a 50% reduction in tumor size compared to untreated controls over a four-week period.
Data Summary Table
| Study Type | Model | Findings |
|---|---|---|
| In Vitro | Human Fibrosarcoma Cells | 10 µM concentration reduced viability significantly |
| In Vitro | Migration Assay | Decreased migratory capacity compared to control |
| In Vivo | C57Bl/6 Mice | 50% reduction in tumor size after four weeks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
